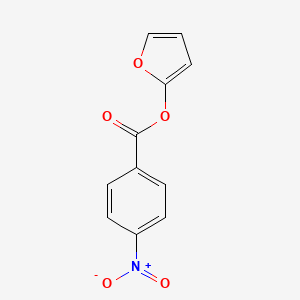![molecular formula C11H10ClNO2S B12918523 4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-15-4](/img/structure/B12918523.png)
4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chloro substituent and a p-tolylthio group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the p-Tolylthio Group: This step may involve nucleophilic substitution reactions using p-tolylthiol and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the chloro group or the isoxazole ring, potentially yielding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the chloro position.
Aplicaciones Científicas De Investigación
4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or as a probe for biological pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Possible applications in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-methylisoxazol-3(2H)-one: Similar structure but lacks the p-tolylthio group.
5-((p-Tolylthio)methyl)isoxazol-3(2H)-one: Similar structure but lacks the chloro group.
4-Chloro-5-phenylisoxazol-3(2H)-one: Similar structure but has a phenyl group instead of the p-tolylthio group.
Uniqueness
The presence of both the chloro and p-tolylthio groups in 4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one may impart unique chemical reactivity and biological activity compared to its analogs. These substituents could influence the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
89661-15-4 |
|---|---|
Fórmula molecular |
C11H10ClNO2S |
Peso molecular |
255.72 g/mol |
Nombre IUPAC |
4-chloro-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-2-4-8(5-3-7)16-6-9-10(12)11(14)13-15-9/h2-5H,6H2,1H3,(H,13,14) |
Clave InChI |
XPLIDKSBKORZMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC2=C(C(=O)NO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




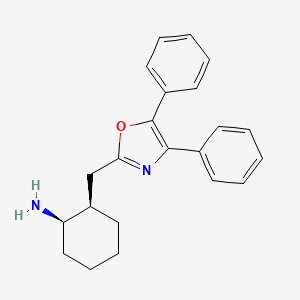
![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)
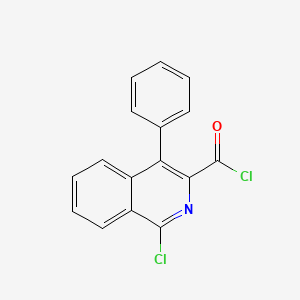
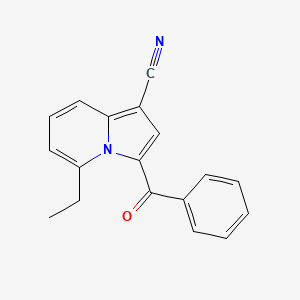
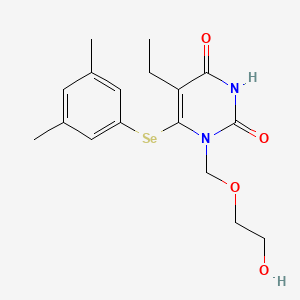
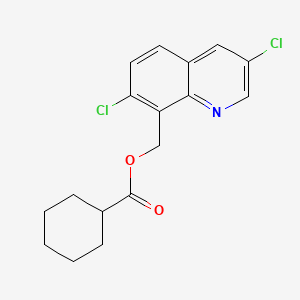
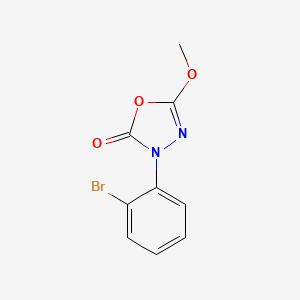

![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
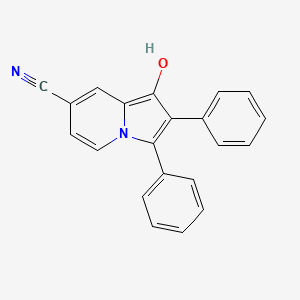
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
